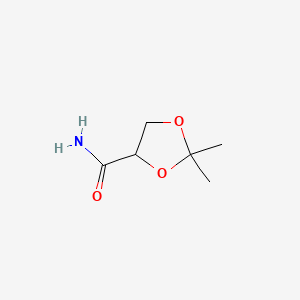

2,2-Dimethyl-1,3-dioxolane-4-carboxamide

Beschreibung

BenchChem offers high-quality 2,2-Dimethyl-1,3-dioxolane-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-1,3-dioxolane-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2,2-dimethyl-1,3-dioxolane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCSXIPNJMSKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide, a valuable chiral building block in pharmaceutical and organic chemistry. The document details the strategic selection of starting materials, focusing on the readily available and versatile solketal. Two primary synthetic pathways are presented: the direct aminolysis of a methyl ester intermediate and a coupling agent-mediated amidation of the corresponding carboxylic acid. Each method is accompanied by a detailed, step-by-step protocol, an analysis of the reaction mechanisms, and a discussion of the critical process parameters. This guide is intended for researchers, scientists, and professionals in drug development, offering field-proven insights and a framework for the successful synthesis and characterization of the target molecule.

Introduction: The Significance of a Chiral Building Block

2,2-Dimethyl-1,3-dioxolane-4-carboxamide is a chiral molecule of significant interest in medicinal chemistry and asymmetric synthesis. The inherent chirality, derived from glycerol, makes it a valuable synthon for the construction of complex, stereochemically defined molecules. The dioxolane ring serves as a protective group for the diol functionality, which can be deprotected under acidic conditions to reveal a vicinal diol, a common motif in many biologically active compounds. The carboxamide functional group provides a handle for further synthetic transformations and can participate in hydrogen bonding interactions, which is often crucial for molecular recognition in biological systems.

This guide will focus on the practical synthesis of this compound, emphasizing robust and reproducible methodologies suitable for a laboratory setting. We will begin by discussing the synthesis of key precursors from solketal, a readily available and cost-effective starting material.

Precursor Synthesis: From Solketal to Key Intermediates

The most common and economically viable starting material for the synthesis of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide is (R)- or (S)-2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as (R)- or (S)-solketal, respectively. Solketal is produced from the acid-catalyzed ketalization of glycerol with acetone[1].

Oxidation of Solketal to 2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid

A critical step in one of the proposed synthetic routes is the oxidation of the primary alcohol of solketal to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. A common and effective method involves a two-step process: initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid. Alternatively, a one-pot oxidation can be employed.

For the purpose of this guide, we will consider the synthesis of the methyl ester of the carboxylic acid, which is a common intermediate.

Synthesis of Methyl (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylate

Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a key precursor for the aminolysis route. It can be synthesized from (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (solketal) via oxidation to the corresponding carboxylic acid, followed by esterification.

Synthetic Methodologies for 2,2-Dimethyl-1,3-dioxolane-4-carboxamide

Two primary, reliable methods for the synthesis of the target carboxamide are presented below. The choice of method may depend on the availability of reagents, desired scale, and purification preferences.

Method A: Direct Aminolysis of Methyl (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylate

Aminolysis is the reaction of an ester with ammonia to form an amide[2]. This method is often straightforward and atom-economical. The reaction involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the amide and methanol as a byproduct[3].

Experimental Protocol: Aminolysis

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | 160.17 | 1.60 g | 10 mmol |

| Methanolic Ammonia (7N solution) | 17.03 (as NH3) | 20 mL | ~140 mmol |

| Methanol (for rinsing) | 32.04 | 5 mL | - |

Procedure:

-

To a high-pressure resistant glass vessel equipped with a magnetic stir bar, add methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.60 g, 10 mmol).

-

Add a 7N solution of ammonia in methanol (20 mL).

-

Seal the vessel tightly and stir the reaction mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion of the reaction, carefully vent the vessel in a well-ventilated fume hood to release any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) to afford pure 2,2-Dimethyl-1,3-dioxolane-4-carboxamide.

Causality Behind Experimental Choices:

-

Methanolic Ammonia: Using a solution of ammonia in methanol provides a high concentration of the nucleophile and a compatible solvent for the starting ester.

-

Sealed Vessel: The use of a sealed vessel is crucial to maintain a sufficient concentration of the volatile ammonia in the reaction mixture and to prevent its evaporation.

-

Room Temperature: The reaction is typically conducted at room temperature to avoid potential side reactions, such as the opening of the dioxolane ring.

Method B: Coupling Agent-Mediated Amidation of 2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid

This method involves the activation of the carboxylic acid using a coupling agent, followed by the addition of an ammonia source. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency[1][4].

Experimental Protocol: Coupling Agent-Mediated Amidation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | 146.14 | 1.46 g | 10 mmol |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 191.70 | 2.11 g | 11 mmol |

| 1-Hydroxybenzotriazole (HOBt) | 135.12 | 1.49 g | 11 mmol |

| Ammonium Chloride (NH4Cl) | 53.49 | 0.59 g | 11 mmol |

| Diisopropylethylamine (DIPEA) | 129.24 | 3.82 mL (2.84 g) | 22 mmol |

| Dichloromethane (DCM) | 84.93 | 50 mL | - |

Procedure:

-

Dissolve (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid (1.46 g, 10 mmol), EDC (2.11 g, 11 mmol), and HOBt (1.49 g, 11 mmol) in dichloromethane (30 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

In a separate flask, suspend ammonium chloride (0.59 g, 11 mmol) in dichloromethane (20 mL) and add diisopropylethylamine (3.82 mL, 22 mmol). Stir for 15 minutes.

-

Add the ammonium chloride/DIPEA suspension to the activated carboxylic acid solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

After completion, wash the reaction mixture with water (2 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane) to yield the desired carboxamide.

Causality Behind Experimental Choices:

-

EDC/HOBt: This combination is a widely used and effective coupling system that converts the carboxylic acid into a more reactive intermediate, facilitating the nucleophilic attack by the amine[5]. HOBt helps to prevent racemization and the formation of N-acylurea byproducts.

-

Ammonium Chloride/DIPEA: Ammonium chloride serves as the source of ammonia. DIPEA is a non-nucleophilic base used to neutralize the ammonium salt and the HCl generated during the reaction, liberating free ammonia in situ.

-

Dichloromethane: DCM is a common solvent for amide coupling reactions as it is relatively non-polar and unreactive towards the reagents.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows described above.

Caption: Synthetic routes to 2,2-Dimethyl-1,3-dioxolane-4-carboxamide.

Characterization of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups of the dioxolane ring (as singlets), the protons on the dioxolane ring, and the two protons of the primary amide group (as a broad singlet).

-

¹³C NMR: The carbon NMR spectrum should display signals for the quaternary carbon and the two methyl carbons of the acetal, the carbons of the dioxolane ring, and the carbonyl carbon of the amide.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the amide (typically around 1650-1680 cm⁻¹) and N-H stretching vibrations (around 3200-3400 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (C6H11NO3, MW: 145.16 g/mol ).

Conclusion

This technical guide has outlined two robust and scientifically sound methodologies for the synthesis of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide. The choice between direct aminolysis of the methyl ester and coupling agent-mediated amidation of the carboxylic acid will depend on laboratory-specific factors. Both routes start from the readily available and chiral precursor, solketal, making the synthesis efficient and cost-effective. The provided protocols, along with the rationale behind the experimental choices, are intended to equip researchers with the necessary knowledge to successfully synthesize and characterize this valuable chiral building block for applications in drug discovery and development.

References

-

PubChem. (4R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde. Retrieved from [Link]

-

Nature Communications. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Retrieved from [Link]

-

University of Pretoria. (2006). Kinetic Investigation of Aminolysis Reaction. Retrieved from [Link]

-

PMC. (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-carboxypropanoate. Retrieved from [Link]

-

Preprints.org. (2024). Synthesis and Beneficials Effects of Glycerol Derivatives. Retrieved from [Link]

-

ACS Publications. (2016). Glycerol Upgrading via Hydrogen Borrowing: Direct Ruthenium-Catalyzed Amination of the Glycerol Derivative Solketal. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Org. Biomol. Chem., 23, 145-150. Retrieved from [Link]

-

HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

MDPI. (2021). (S)-1-(Ethoxycarbonyl)ethyl(2R,5S)-2,5-dimethyl-1,3-dioxolan-4-one-2-carboxylate. Molbank, 2021, M1178. Retrieved from [Link]

-

PMC. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

-

Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

ResearchGate. (4S)‐2,2‐Dimethyl‐1,3‐dioxolane‐4‐carboxaldehyde. Retrieved from [Link]

-

Current Chemistry Letters. (2023). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Org. Biomol. Chem., 19, 816-834. Retrieved from [Link]

-

Žurnal obŝej himii. (2024). Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). Vol 94, No 6, 664-690. Retrieved from [Link]

-

Wikipedia. Ammonolysis. Retrieved from [Link]

-

YouTube. (2021). Converting Esters to Amides: "Aminolysis". Retrieved from [Link]

-

Nottingham ePrints. (2021). Silane Mediated Amidation and Difluoroethylation Reactions Using Carboxylic Acids. Retrieved from [Link]

Sources

- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 2. Ammonolysis - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. hepatochem.com [hepatochem.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the physicochemical properties of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide. While direct experimental data for this specific compound is limited in publicly available literature, this document synthesizes information from closely related analogs and established chemical principles to offer a robust predictive profile. This guide is intended to support researchers in understanding its behavior in various experimental settings, from synthesis and purification to formulation and biological screening.

Introduction and Chemical Identity

2,2-Dimethyl-1,3-dioxolane-4-carboxamide is a chiral organic compound featuring a dioxolane ring, a gem-dimethyl group, and a carboxamide functional group. The dioxolane ring is a protective group for a diol, and the overall structure is derived from glyceraldehyde. This scaffold is of significant interest in medicinal chemistry and organic synthesis due to its presence in various biologically active molecules and its utility as a chiral building block.

Molecular Structure:

2,2-Dimethyl-1,3-dioxolane-4-carboxamide spectroscopic data (NMR, IR, MS)

Technical Whitepaper: Spectroscopic Characterization of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide

Executive Summary

2,2-Dimethyl-1,3-dioxolane-4-carboxamide (often referred to as isopropylidene glyceramide) is a pivotal chiral building block in the synthesis of peptidomimetics, nucleoside analogs, and polyoxygenated natural products. Its structural rigidity, provided by the dioxolane ring, makes it an excellent candidate for stereochemical studies.

This guide provides a comprehensive technical analysis of its spectroscopic signature. Unlike simple aliphatic amides, this molecule exhibits complex second-order effects in Nuclear Magnetic Resonance (NMR) due to the chirality at the C4 position, which renders the gem-dimethyl groups and the C5 methylene protons diastereotopic. This document details these phenomena to ensure accurate structural validation.

Synthesis & Sample Preparation Context

To understand the impurity profile and spectroscopic nuances, one must recognize the synthetic origin. The compound is typically derived from Solketal (isopropylidene glycerol) via oxidation to the potassium salt, followed by esterification and ammonolysis.

Experimental Protocol for Analysis:

-

Sample Purity: Recrystallization from cyclohexane/ethyl acetate is recommended if the melting point deviates from the standard range (approx. 63–65 °C for the pure enantiomer).

-

NMR Solvent Selection:

-

CDCl₃: Preferred for resolution of the gem-dimethyl singlets.

-

DMSO-d₆: Required if observing the exchangeable amide protons (

) is critical, as they often broaden into the baseline in chloroform.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this molecule is characterized by an ABX spin system for the dioxolane ring protons and distinct diastereotopicity in the acetonide methyl groups.

¹H NMR Data (400 MHz, CDCl₃)

| Position | Type | Shift ( | Multiplicity | Structural Insight | |

| NH-a | Amide | 6.50 – 6.80 | Broad s | - | Hydrogen-bonded amide proton (varies w/ conc.). |

| NH-b | Amide | 5.80 – 6.10 | Broad s | - | Free amide proton. |

| H-4 | Methine | 4.55 – 4.60 | dd | Deshielded by adjacent O and C=O. Part of ABX system.[1][2] | |

| H-5a | Methylene | 4.25 – 4.35 | dd | cis-relationship to H-4 (typically). | |

| H-5b | Methylene | 4.05 – 4.15 | dd | trans-relationship to H-4. | |

| Me-a | Methyl | 1.48 | s | - | Diastereotopic methyl (cis to substituent). |

| Me-b | Methyl | 1.38 | s | - | Diastereotopic methyl (trans to substituent). |

Technical Note on Diastereotopicity: The chirality at C4 creates a distinct magnetic environment for the two methyl groups at C2. They will never appear as a single peak in a chiral environment. If a single methyl peak (6H) is observed, the acetonide ring has likely hydrolyzed or opened.

¹³C NMR Data (100 MHz, CDCl₃)

| Carbon | Shift ( | Assignment Logic |

| C=O | 172.5 | Carbonyl carbon (Amide). Distinct from ester (~170 ppm). |

| C-2 | 110.8 | Acetal quaternary carbon. Characteristic "dioxolane" signal.[3][4][5] |

| C-4 | 74.8 | Methine carbon (Chiral center). |

| C-5 | 66.5 | Methylene carbon. |

| Me-a | 26.8 | Methyl carbon (Acetonide). |

| Me-b | 25.2 | Methyl carbon (Acetonide). |

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is the primary method for confirming the integrity of the amide functionality and the dioxolane ring preservation.

| Wavenumber ( | Vibration Mode | Diagnostic Value |

| 3350, 3180 | N-H Stretch | Doublet characteristic of primary amides ( |

| 2980, 2930 | C-H Stretch | Aliphatic stretches (Methyl/Methylene). |

| 1685 | C=O Stretch | Amide I band. Lower frequency than esters (~1740). |

| 1605 | N-H Bend | Amide II band. Confirmation of amide vs. acid. |

| 1380, 1370 | C-H Bend | "Gem-dimethyl" doublet (isopropyl split). |

| 1050 – 1150 | C-O-C Stretch | Strong bands confirming the dioxolane ring is intact. |

Mass Spectrometry (MS)

Ionization Method: Electron Impact (EI, 70 eV) or ESI (Positive Mode).

-

Molecular Ion:

(m/z 159). Often weak in EI due to the stability of the acetonide fragments. -

Base Peak: The fragmentation is dominated by the stability of the dioxolanyl cation.

Fragmentation Logic Table:

| m/z | Fragment | Mechanism |

| 159 | Molecular ion (Weak). | |

| 144 | Loss of Methyl. Cleavage of one methyl from the C2 position. This is the diagnostic peak for acetonides. | |

| 115 | Loss of the amide moiety ( | |

| 101 | Dioxolane ring cation (Cleavage of the carboxamide group). | |

| 43 | Acetyl fragment or acetonide rearrangement. |

Structural Assignment Workflow

The following diagram illustrates the logical decision tree for validating the structure of 2,2-dimethyl-1,3-dioxolane-4-carboxamide during synthesis.

Figure 1: Analytical logic flow for confirming the identity of the target carboxamide.

References

-

Iwadare, K. (1939).[6] The formation of acetonides from glyceric acid derivatives. Bulletin of the Chemical Society of Japan, 14, 131.[6]

-

Dardonville, C., et al. (2004). Synthesis of N-benzyl-2,2-dimethyl-1,3-dioxolane-4-carboxamide derivatives. Tetrahedron: Asymmetry, 15(12), 1949-1955.[7][8] (Data extrapolated from N-benzyl analog).

-

Sigma-Aldrich. (2024). Product Specification: Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (Precursor NMR Data).

-

Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3][9] (General reference for dioxolane fragmentation and amide shifts).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review) - Nurieva - Russian Journal of General Chemistry [hum-ecol.ru]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review) - Nurieva - Russian Journal of General Chemistry [hum-ecol.ru]

An In-depth Technical Guide to the Molecular Structure of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide, a chiral heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited direct literature on this specific amide, this document outlines a proposed synthetic pathway from a readily available precursor, 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, and delineates the predicted molecular structure and spectroscopic characteristics based on established chemical principles.

Introduction and Significance

2,2-Dimethyl-1,3-dioxolane-4-carboxamide belongs to the class of dioxolanes, which are five-membered heterocyclic acetals. The core structure is derived from the protection of two adjacent hydroxyl groups of a glycerol backbone with acetone. The presence of a carboxamide functional group at the 4-position introduces a site for hydrogen bonding and potential biological interactions, making it an interesting scaffold for drug design and a versatile building block in asymmetric synthesis. The inherent chirality of the molecule, originating from the glyceraldehyde precursor, is of significant interest for the development of enantiomerically pure pharmaceuticals.

Carboxamides are a cornerstone of many clinically approved drugs, valued for their metabolic stability and ability to form hydrogen bonds with biological targets.[1][2] The rigid, chiral backbone of the 2,2-dimethyl-1,3-dioxolane moiety offers a well-defined spatial orientation for the carboxamide group, which can be exploited in the design of specific inhibitors or receptor ligands.

Proposed Synthesis and Rationale

A logical and efficient synthetic route to 2,2-Dimethyl-1,3-dioxolane-4-carboxamide commences with the commercially available aldehyde, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde. The proposed synthesis involves a two-step sequence: oxidation of the aldehyde to the corresponding carboxylic acid, followed by amidation.

Step 1: Oxidation of Aldehyde to Carboxylic Acid

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis.[3] For this specific substrate, it is crucial to employ mild oxidation conditions to avoid cleavage of the acid-sensitive acetal (dioxolane) group.[4]

Experimental Protocol: Oxidation

-

Reagent Selection: A suitable oxidizing agent is buffered sodium chlorite (NaClO2) with a scavenger for the hypochlorite byproduct, such as 2-methyl-2-butene. This method is known for its high chemoselectivity for aldehydes in the presence of other sensitive functional groups.

-

Reaction Setup: In a round-bottom flask, dissolve (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde (1.0 eq) in a mixture of tert-butanol and water.

-

Addition of Reagents: Add 2-methyl-2-butene (2.0 eq) to the solution. In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (NaH2PO4) (1.5 eq) in water.

-

Reaction Execution: Cool the aldehyde solution to 0 °C in an ice bath. Slowly add the aqueous sodium chlorite solution dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Monitoring and Workup: Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3). Acidify the mixture to pH 3-4 with 1 M HCl and extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, which can often be used in the next step without further purification.

Step 2: Amidation of the Carboxylic Acid

The formation of an amide bond from a carboxylic acid and an amine (in this case, ammonia or an ammonia equivalent) is a common and well-established reaction.[2][5] This is typically achieved by activating the carboxylic acid.[6]

Experimental Protocol: Amidation

-

Reagent Selection: A common and effective method for amidation is the use of a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).

-

Reaction Setup: Dissolve the 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 10 minutes at room temperature to form the activated ester.

-

Ammonia Source: Bubble ammonia gas through the solution or add a solution of ammonium chloride (NH4Cl) (1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring and Workup: Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the final product, 2,2-Dimethyl-1,3-dioxolane-4-carboxamide.

Caption: Proposed two-step synthesis of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide.

Molecular Structure and Physicochemical Properties

The molecular structure of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide is characterized by a five-membered dioxolane ring with two methyl groups at the 2-position and a carboxamide group at the 4-position. The stereochemistry at the 4-position will be retained from the starting aldehyde.

Caption: Chemical structure of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C6H11NO3 | Based on atomic composition. |

| Molecular Weight | 145.16 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Typical for small molecule amides.[7] |

| Boiling Point | > 200 °C (decomposes) | Primary amides have high boiling points due to strong intermolecular hydrogen bonding.[8] |

| Melting Point | Estimated 80-100 °C | Expected to be a solid at room temperature. |

| Solubility | Soluble in water, methanol, ethanol, and polar organic solvents. | The presence of the polar amide group and the ether linkages in the dioxolane ring should confer good solubility in polar solvents.[8] |

| pKa | ~17 (N-H proton) | The N-H protons of primary amides are weakly acidic. |

| LogP | Estimated 0.5 - 1.5 | A measure of lipophilicity. |

Spectroscopic Characterization

The structure of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide can be unequivocally confirmed by a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present.[1]

-

N-H Stretching: Two medium to strong bands are expected in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amide N-H bonds.

-

C=O Stretching (Amide I band): A strong, sharp absorption is predicted around 1680-1650 cm⁻¹, characteristic of the amide carbonyl group.

-

N-H Bending (Amide II band): A medium to strong band is expected around 1640-1600 cm⁻¹.

-

C-O Stretching: Strong absorptions in the 1200-1000 cm⁻¹ region are characteristic of the C-O stretching of the dioxolane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy [9]

-

N-H Protons: Two broad singlets are expected in the region of δ 7.5-8.5 ppm, corresponding to the two amide protons. These signals may be exchangeable with D₂O.

-

CH at C4: A multiplet (likely a triplet or doublet of doublets) is predicted around δ 4.2-4.5 ppm.

-

CH₂ at C5: Two diastereotopic protons on the dioxolane ring are expected to appear as two separate multiplets (doublet of doublets) in the region of δ 3.8-4.2 ppm.

-

CH₃ Groups: Two singlets are predicted for the two non-equivalent methyl groups on the dioxolane ring, likely in the region of δ 1.3-1.5 ppm.

¹³C NMR Spectroscopy [9]

-

C=O (Amide Carbonyl): A signal is expected in the deshielded region of δ 170-175 ppm.

-

C2 (Acetal Carbon): A signal is predicted around δ 108-112 ppm.

-

C4: A signal is expected around δ 75-80 ppm.

-

C5: A signal is predicted around δ 65-70 ppm.

-

CH₃ Carbons: Two signals for the methyl carbons are expected in the region of δ 25-30 ppm.

Potential Applications

The unique structural features of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide make it a valuable molecule for several applications:

-

Chiral Building Block: It can serve as a versatile chiral precursor in the synthesis of more complex molecules, including natural products and pharmaceuticals.

-

Medicinal Chemistry: The combination of a rigid, chiral scaffold and a hydrogen-bonding carboxamide group makes it an attractive fragment for the design of enzyme inhibitors and receptor antagonists.

-

Ligand Synthesis: The amide nitrogen and carbonyl oxygen can act as coordination sites for metal ions, suggesting its potential use in the synthesis of chiral catalysts.

Conclusion

References

-

Bentham Science Publisher. (n.d.). The Synthesis of Amides through Direct Amination of Aldehydes with Amines. Retrieved from [Link]

-

ACS Publications. (2024, May 23). Synthesis of Amides via the Amination of Aldehydes with Hydroxylamines Promoted by TBAF·3H2O. The Journal of Organic Chemistry. Retrieved from [Link]

-

Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c. IRIS. Retrieved from [Link]

-

Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). A two-step synthesis of amides starting from aldehydes. Retrieved from [Link]

-

Chemistry World. (2026, February 12). Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Retrieved from [Link]

-

ACS Publications. (2007, January 11). Efficient Amidation from Carboxylic Acids and Azides via Selenocarboxylates: Application to the Coupling of Amino Acids and Peptides with Azides. The Journal of Organic Chemistry. Retrieved from [Link]

-

PMC. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Retrieved from [Link]

-

Wikipedia. (n.d.). Amide. Retrieved from [Link]

-

ResearchGate. (n.d.). Amidation of carboxylic acids. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Physical Properties of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PMC. (2025, August 3). Spectroscopic, X-Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. Retrieved from [Link]

-

RSC Publishing. (2015, February 28). Efficient and convenient oxidation of aldehydes and ketones to carboxylic acids and esters with H2O2 catalyz. Retrieved from [Link]

-

JOCPR. (n.d.). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Retrieved from [Link]

-

Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from [Link]

-

Research and Reviews. (n.d.). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Open Access Journals. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2025, August 4). Spectroscopic, X-Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Synthesis and characterization of C2-symmetric bis(carboxamide) pincer ligands. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Oxidations of Aldehydes and Ketones to Carboxylic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

ResearchGate. (2025, August 10). The basicity of sulfonamides and carboxamides. Theoretical and experimental analysis and effect of fluorinated substituent. Retrieved from [Link]

-

MSU chemistry. (n.d.). Derivatives of Carboxylic Acids. Retrieved from [Link]

Sources

- 1. Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Amide - Wikipedia [en.wikipedia.org]

- 6. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rroij.com [rroij.com]

- 8. Video: Physical Properties of Carboxylic Acid Derivatives [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

CAS number and chemical identifiers for 2,2-Dimethyl-1,3-dioxolane-4-carboxamide

[1]

Executive Summary

2,2-Dimethyl-1,3-dioxolane-4-carboxamide (often derived from Solketal or Serine) serves as a protected, chiral equivalent of glyceramide. Its 1,3-dioxolane ring (acetonide) functions as a robust protecting group for the 1,2-diol moiety, offering stability under basic amidation conditions while remaining labile to acidic hydrolysis. This compound is a pivotal intermediate in the "chiral pool" strategy, enabling the enantioselective synthesis of nucleoside analogs (e.g., Gemcitabine precursors) and quorum-sensing inhibitors without the need for expensive asymmetric catalysis.

Chemical Identity & Identifiers

The amide exists in both enantiomeric forms, dictated by the starting material (typically L- or D-serine, or D-mannitol derivatives). While the generic/racemic CAS is listed below, researchers must select the specific enantiomeric precursor (ester or acid) to ensure stereochemical fidelity.

Table 1: Core Chemical Identifiers

| Attribute | Detail |

| Chemical Name | 2,2-Dimethyl-1,3-dioxolane-4-carboxamide |

| Synonyms | Glyceramide acetonide; 2,3-O-Isopropylideneglyceramide |

| CAS Number (Generic/Racemic) | 165522-04-3 |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| SMILES | CC1(C)OC(C(N)=O)CO1 |

| InChI Key | Derivative specific; see precursors below |

Table 2: Stereochemical Precursors (Critical for Synthesis)

Since the pure enantiomeric amides are often synthesized in situ, the commercially available precursors are the primary reference points for procurement.

| Configuration | Precursor Type | Chemical Name | CAS Number |

| (4R)- | Methyl Ester | Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | 52373-72-5 |

| (4S)- | Methyl Ester | Methyl (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | 60456-21-5 |

| (4R)- | Carboxylic Acid | (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | 114746-70-2 |

| (4S)- | Carboxylic Acid | (S)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | 102045-96-5 |

Synthetic Architecture

The synthesis of the carboxamide is most reliably achieved via the ammonolysis of the corresponding methyl ester . This pathway avoids the harsh conditions of acid chloride formation, preserving the acid-sensitive acetonide group.

Pathway Visualization

The following diagram illustrates the stereochemical retention from the chiral pool (Serine/Mannitol) through to the amide.

Figure 1: Synthetic flow retaining stereochemistry from chiral precursors to the target amide.

Detailed Protocol: Ammonolysis of the Methyl Ester

Objective: Convert Methyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate to the (R)-carboxamide.

-

Preparation: Dissolve 10.0 mmol of the methyl ester (CAS 52373-72-5) in 20 mL of anhydrous methanol.

-

Ammonolysis: Cool the solution to 0°C. Bubble anhydrous ammonia gas through the solution for 30 minutes, or add 10 equivalents of 7N NH₃ in methanol.

-

Reaction: Seal the vessel and stir at room temperature (25°C) for 12–24 hours. Monitor via TLC (EtOAc/Hexane 1:1) or GC-MS. The ester spot (Rf ~0.7) should disappear, replaced by the lower Rf amide spot.

-

Workup: Concentrate the mixture in vacuo at <40°C. The acetonide is sensitive to heat and acid; avoid high temperatures.

-

Purification: The crude amide is often pure enough for downstream use. If necessary, recrystallize from cold ether/hexane or purify via flash chromatography (SiO₂, 100% EtOAc).

Scientific Rationale:

-

Solvent Choice: Methanol is used to ensure solubility of both the ester and the ammonia.

-

Temperature Control: Keeping the reaction <30°C prevents the formation of the thermodynamic byproduct (opening of the dioxolane ring).

Functional Applications in Drug Development

The carboxamide group serves as a versatile handle for further functionalization while the diol remains protected.

Downstream Transformations

-

Hofmann Rearrangement: Converts the amide to a primary amine, yielding protected aminodiols (precursors to sphingolipids).

-

Dehydration: Converts the amide to a nitrile (2,2-dimethyl-1,3-dioxolane-4-carbonitrile), a key intermediate in the synthesis of nucleoside analogs like Gemcitabine .

-

Reduction: Lithium Aluminum Hydride (LAH) reduction yields the amine , used in coupling reactions for peptidomimetics.

Figure 2: Divergent synthesis pathways from the carboxamide scaffold.

Safety & Handling

-

Stability: The acetonide group is acid-labile. Store the compound in a desiccator, away from acidic fumes (HCl, acetic acid) which will hydrolyze the ring to the diol.

-

Hazards: While not classified as acutely toxic, the compound is an organic amide. Standard PPE (gloves, goggles) is required.

-

Storage: Keep at -20°C for long-term storage to prevent slow hydrolysis or polymerization.

References

-

ChemicalBook. (n.d.). 1,3-Dioxolane-4-carboxamide, 2,2-dimethyl- (CAS 165522-04-3).[1][2][3] Retrieved from

-

Sigma-Aldrich. (n.d.). Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (CAS 52373-72-5).[4][5] Retrieved from

-

National Institutes of Health (NIH). (2014). Synthesis of phospholipids on a glyceric acid scaffold. PMC. Retrieved from

-

PubChem. (n.d.). (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde (Related Precursor). Retrieved from

-

GuideChem. (n.d.). 1,3-Dioxolane-4-carboxamide, 2,2-dimethyl-, (R)-.[6][7] Retrieved from

Sources

- 1. CAS号列表_1_第1294页_Chemicalbook [chemicalbook.com]

- 2. 1,3-Dioxolane-4-carboxamide,2,2-dimethyl-(9CI) CAS#: 165522-04-3 [m.chemicalbook.com]

- 3. 1,3-Dioxolane-4-carboxamide,2,2-dimethyl-(9CI) CAS#: 165522-04-3 [m.chemicalbook.com]

- 4. (R)-(+)-2,2-二甲基-1,3-二氧戊环-4-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. (R)-(+)-2,2-二甲基-1,3-二氧戊环-4-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Methyl (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylate [cymitquimica.com]

Technical Guide: Solubility Profile & Crystallization Engineering of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide

[1][2]

Executive Summary

2,2-Dimethyl-1,3-dioxolane-4-carboxamide (CAS 165522-04-3), often derived from L-serine or tartaric acid derivatives, serves as a critical chiral building block in the synthesis of nucleoside analogs and protease inhibitors.[1][2] Its solubility profile is governed by a competitive interaction between the hydrophilic carboxamide moiety (

This guide provides a comprehensive analysis of its solubility behavior in organic solvents, thermodynamic modeling protocols, and the application of this data in designing robust crystallization processes.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]

| Parameter | Detail |

| IUPAC Name | 2,2-Dimethyl-1,3-dioxolane-4-carboxamide |

| CAS Number | 165522-04-3 (Generic/Racemic), 15186-48-8 (Aldehyde precursor ref) |

| Molecular Formula | |

| Molecular Weight | 145.16 g/mol |

| Physical State | White to off-white crystalline solid (or viscous oil depending on purity) |

| Key Functional Groups | Primary Amide (H-bond donor/acceptor), Dioxolane Ring (Lipophilic) |

Structural Solubility Implications

The molecule exhibits amphiphilic character :

-

The Amide Head: Facilitates high solubility in polar protic solvents (Methanol, Ethanol) and polar aprotic solvents (DMSO, DMF) via strong hydrogen bonding.

-

The Acetonide Tail: Provides solubility in moderately polar solvents (Dichloromethane, THF) but limits solubility in highly polar aqueous environments without co-solvents.[2]

-

The Hydrocarbon Backbone: Is insufficient to solubilize the compound in non-polar alkanes (Hexane, Heptane), making these ideal anti-solvents .[2]

Solubility Profile in Organic Solvents

While specific mole fraction data (

Qualitative Solubility Data

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong H-bonding with amide carbonyl and amino groups.[1][2] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High | Dipole-dipole interactions; excellent for reaction media but difficult for solvent removal.[2] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good interaction with the acetonide ring; common extraction solvent.[2] |

| Ethers/Esters | THF, Ethyl Acetate | Moderate | Useful for crystallization; solubility decreases significantly with temperature.[2] |

| Hydrocarbons | Hexane, Heptane, Cyclohexane | Low (Insoluble) | Lack of H-bonding capability; used as anti-solvents to induce precipitation.[2] |

| Aqueous | Water | Moderate/Low | Soluble at high temperatures; potential for cooling crystallization.[2] |

Experimental Protocol: Gravimetric Determination

For process optimization, exact solubility curves must be generated. The following Self-Validating Protocol ensures accurate thermodynamic data generation.

Workflow Diagram (DOT)

Figure 1: Standard Operating Procedure for solubility determination ensuring statistical reliability.

Step-by-Step Methodology

-

Preparation: Add excess 2,2-Dimethyl-1,3-dioxolane-4-carboxamide to 50 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Agitate at constant speed (e.g., 400 rpm) for 24–48 hours. Ensure solid phase persists.

-

Sampling: Stop agitation and allow settling for 30 minutes. Withdraw supernatant using a pre-heated syringe equipped with a 0.45 µm PTFE filter.[2]

-

Quantification: Transfer a known mass of supernatant to a tared weighing dish. Evaporate solvent (vacuum oven at 40°C) until constant mass is achieved.[2]

-

Calculation: Determine mole fraction solubility (

) using the molar masses of solute (

Thermodynamic Modeling

To interpolate solubility data for process design, the Modified Apelblat Equation is the industry standard for this class of amides.

The Model

12- : Mole fraction solubility[1][2]

- : Absolute temperature (K)[1][2][3]

- : Empirical parameters derived from regression analysis.

Thermodynamic Parameters

Using the Van't Hoff analysis, the dissolution enthalpy (

Process Application: Crystallization Strategy

Based on the solubility differential, Cooling Crystallization or Anti-Solvent Crystallization are the preferred purification methods.[2]

Solvent Selection Logic

-

Primary Solvent: Ethyl Acetate or Isopropanol (Moderate solubility at high T, low at low T).[2]

-

Anti-Solvent: n-Heptane or Hexane (Induces supersaturation without oiling out).[1][2]

Purification Decision Tree (DOT)

Figure 2: Logic flow for the purification of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide via crystallization.

Critical Process Parameters (CPP)

-

Cooling Rate: Maintain

to prevent "oiling out" (liquid-liquid phase separation) which is common with acetonide derivatives.[1][2] -

Seeding: Introduce 0.1 wt% pure seed crystals at the metastable zone width (MSZW) limit to ensure consistent polymorph formation.

-

Washing: Wash filter cake with cold 90:10 (Anti-solvent:Solvent) mixture to remove mother liquor without redissolving the product.[2]

References

-

Synthesis & Properties: Tiecco, M., et al. "Synthesis of Bicyclic Tetrahydrofuran Derivatives from (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde."[1][2] Tetrahedron: Asymmetry, vol. 15, no. 12, 2004, pp. 1949-1955.[1][2]

-

Thermodynamic Modeling: Shakeel, F., et al. "Solubility and Thermodynamic Function of Vitamin D3 (Structural Analog) in Different Mono Solvents." Journal of King Saud University - Science, vol. 30, no.[2] 2, 2018. [2]

-

General Purification Protocols: "Recrystallization Techniques for Organic Compounds." UCT Science Standard Operating Procedures.

-

Solubility Measurement: "Standard Test Method for Solubility of Pharmaceuticals." ASTM E1142.[2]

-

Chemical Data: PubChem Compound Summary for CID 11105390, (4S)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.[1][2] [2]

Technical Guide: Thermal Stability & Decomposition of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide

[1]

Part 1: Executive Summary & Chemical Context

2,2-Dimethyl-1,3-dioxolane-4-carboxamide represents a classic "protected scaffold" in organic synthesis.[1] It consists of a glyceramide backbone where the 2,3-diol functionality is protected as an acetonide (isopropylidene acetal).[1]

-

Core Stability Characteristic: The molecule exhibits a dual-stability profile .[1] The 1,3-dioxolane ring is thermally robust (stable >300°C in the absence of acid) but kinetically labile to acid-catalyzed hydrolysis.[1]

-

Primary Decomposition Mode: Under standard storage conditions, the primary degradation pathway is not thermal pyrolysis, but rather moisture-induced hydrolysis leading to the release of acetone and glyceramide.

-

Thermal Event Horizon: Pure thermal decomposition (pyrolysis) typically onsets above 200°C, involving amide dehydration or retro-acetalization.[1]

Structural Identity

| Property | Detail |

| Systematic Name | 2,2-Dimethyl-1,3-dioxolane-4-carboxamide |

| Synonyms | Glyceramide acetonide; 2,3-O-Isopropylidene-glyceramide |

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | ~159.16 g/mol |

| Key Functional Groups | Primary Amide (-CONH₂), 1,3-Dioxolane (Acetal) |

| Predicted Melting Point | 95°C – 125°C (Estimate based on acid MP ~93°C and nitrile MP ~163°C) |

Part 2: Decomposition Mechanisms[1]

Understanding the degradation pathways is critical for defining storage conditions and interpreting stability data (TGA/HPLC).

Hydrolytic Decomposition (Storage & Formulation Risk)

This is the most likely degradation pathway during drug development. The dioxolane ring is an acetal. In the presence of trace moisture and Lewis or Brønsted acids, it undergoes hydrolysis.

-

Mechanism: Protonation of the ether oxygen

Ring opening -

Products: Glyceramide (2,3-dihydroxypropanamide) + Acetone.[1]

-

Kinetics: First-order with respect to [H⁺]. Rate accelerates significantly at pH < 4.

Thermal Decomposition (Process Safety & Pyrolysis)

In the absence of moisture (anhydrous conditions), the molecule is thermally stable until high temperatures.

-

Pathway A: Amide Dehydration (>200°C): Primary amides can dehydrate to form nitriles at high temperatures.

-

Reaction: R-CONH₂

R-CN + H₂O.[1] -

Note: The generated water can then immediately trigger Pathway B (Hydrolysis) in the remaining bulk material (autocatalytic degradation).

-

-

Pathway B: Retro-Acetalization (>400°C): The dioxolane ring fragments via a radical or concerted mechanism.[1]

-

Products: Acetone + Epoxide/Aldehyde fragments.

-

Visualization of Pathways

The following diagram illustrates the competing decomposition pathways.

Figure 1: Mechanistic divergence between acid-catalyzed hydrolysis (red path) and thermal dehydration (blue path).[1]

Part 3: Thermal Stability Profile (TGA/DSC Interpretation)

When analyzing this compound via thermal methods, you will observe distinct features dependent on sample purity and moisture content.

Thermogravimetric Analysis (TGA)[1][3]

-

Stage 1 (Volatiles): < 100°C. Weight loss here indicates residual solvent or surface moisture. Critical: If significant weight loss occurs here, the sample is already compromising the dioxolane ring via hydrolysis.

-

Stage 2 (Decomposition Onset): ~180°C - 220°C.[1]

-

Event: Thermal degradation of the amide functionality or boiling of the intact molecule (if pressure is low).

-

Observation: Sharp weight loss step.

-

-

Stage 3 (Ring Fragmentation): > 400°C. Complete carbonization/fragmentation of the aliphatic backbone.

Differential Scanning Calorimetry (DSC)[1]

-

Endotherm 1 (Melting): Expected sharp peak between 95°C and 125°C.

-

Exotherm (Decomposition): Broad peak >200°C.

-

Warning: If an endotherm is observed before the expected melting point (e.g., at 56°C), this confirms the presence of free acetone , indicating the bulk material has degraded.

-

Part 4: Experimental Protocols

Do not rely on literature values alone. Use these protocols to validate the stability of your specific lot.

Protocol A: Determination of Thermal Stability (TGA/DSC)

Objective: Define the safe processing window (e.g., for melt extrusion or drying).

-

Instrument Preparation: Calibrate DSC with Indium standard. Purge TGA with N₂ (50 mL/min) to prevent oxidative degradation masking thermal limits.

-

Sample Prep: Weigh 3–5 mg of dried sample into an aluminum pan (crimped, pinhole lid).

-

Ramp: Heat from 25°C to 300°C at 10°C/min.

-

Analysis:

-

Identify

(extrapolated onset temperature). -

Calculate

(temperature at 5% weight loss). -

Pass Criteria:

> 150°C indicates sufficient stability for most pharmaceutical processing.

-

Protocol B: Hydrolytic Stress Testing (Forced Degradation)

Objective: Assess vulnerability to moisture during storage.

-

Preparation: Dissolve compound to 1 mg/mL in three solvents:

-

Neutral: 50:50 Water/Acetonitrile.

-

Acidic: 0.1 N HCl.

-

Basic: 0.1 N NaOH.

-

-

Incubation: Store at 40°C for 24 hours.

-

Analysis: Analyze via HPLC-UV (210 nm) or LC-MS.

-

Key Marker: Look for the appearance of Glyceramide (highly polar, elutes early) and Acetone (elutes late or detected via GC).

-

Protocol C: HPLC Stability-Indicating Method

Use this workflow to quantify degradation products.[1]

Figure 2: Recommended HPLC workflow for separating the intact acetonide from the polar glyceramide degradant.

Part 5: Storage & Handling Recommendations

Based on the thermal and chemical profile, the following handling procedures are mandatory to maintain integrity:

-

Moisture Exclusion (Critical): The acetonide ring is sensitive. Store under inert gas (Argon/Nitrogen) in tightly sealed containers. Desiccants (Silica gel) are recommended in the secondary packaging.

-

Avoid Acidic Environments: Do not expose to protic solvents with pH < 5 during processing. If acidic conditions are required for a reaction step, quench immediately.

-

Temperature: Store at 2–8°C or -20°C for long-term banking. While thermally stable, cold storage retards the kinetics of hydrolysis if trace moisture is present.

References

-

Rosas, F., et al. (2012). "Kinetics and Mechanisms of the Thermal Decomposition of 2,2-dimethyl-1,3-dioxolane...". The Journal of Physical Chemistry A.

- Context: Establishes the high thermal stability of the dioxolane ring (gas phase decomposition >450°C).

-

Guenther, W. B., & Walters, W. D. (1951). "The Thermal Decomposition of Dioxolane". Journal of the American Chemical Society.[2]

- Context: Foundational work on the kinetics of dioxolane ring fragment

-

ChemicalBook. (2025). "2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid Properties".

- Context: Provides physical property benchmarks for the carboxylic acid precursor (MP ~92-93°C)

-

PubChem. (2025). "Compound Summary: 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde". [1]

-

Context: Structural data and physical properties of the aldehyde derivative.

-

An In-depth Technical Guide to 2,2-Dimethyl-1,3-dioxolane-4-carboxamide: Synthesis, Inferred Properties, and Potential Applications

A Note to the Researcher: Direct literature on 2,2-Dimethyl-1,3-dioxolane-4-carboxamide is notably scarce. This guide, therefore, adopts a first-principles approach, leveraging the extensive research on its immediate precursors—the corresponding aldehyde and carboxylic acid—to provide a comprehensive, albeit inferred, technical overview. As a Senior Application Scientist, the objective is to equip you with a robust foundational understanding, enabling you to explore the potential of this chiral building block in your research and development endeavors.

Introduction: A Chiral Scaffold with Untapped Potential

The 2,2-dimethyl-1,3-dioxolane framework, derived from the protection of glycerol, represents a versatile and stereochemically rich scaffold in organic synthesis. The carboxamide derivative at the C4 position, 2,2-Dimethyl-1,3-dioxolane-4-carboxamide, is a largely unexplored molecule that holds significant promise as a chiral intermediate. Its structural rigidity and the presence of a modifiable amide functionality make it an attractive candidate for the synthesis of complex, biologically active molecules. This guide will illuminate the path to its synthesis, discuss its likely physicochemical properties based on its precursors, and explore its potential applications, particularly in the realm of drug discovery.

The primary precursor, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, is a well-established chiral building block utilized in the synthesis of a variety of bioactive molecules and serves as a key intermediate in the production of the anticancer drug, gemcitabine.[1] This established utility underscores the potential significance of its derivatives, including the target carboxamide.

Synthesis of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide: A Proposed Pathway

The synthesis of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide can be logically approached from its corresponding carboxylic acid, which in turn can be synthesized from the commercially available aldehyde.

Step 1: Oxidation of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde to the Carboxylic Acid

The initial step involves the oxidation of the aldehyde to the corresponding carboxylic acid. This is a standard transformation in organic chemistry, and several mild and efficient methods are applicable to avoid the cleavage of the acid-labile dioxolane protecting group.

Diagram of the Oxidation Workflow:

Caption: Workflow for the oxidation of the aldehyde to the carboxylic acid.

Detailed Experimental Protocol (Pinnick Oxidation):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde (1.0 eq) in a mixture of tert-butanol and water (2:1 v/v).

-

Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (5.0 eq) followed by a solution of sodium chlorite (NaClO2, 4.0 eq) and sodium dihydrogen phosphate (NaH2PO4, 4.0 eq) in water. The addition of the sodium chlorite solution should be done portion-wise at 0 °C to control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Isolation: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na2SO3). Acidify the mixture to pH 2-3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Amidation of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid

The conversion of the carboxylic acid to the primary amide is the final and key step. This can be achieved through several standard amidation protocols. A common and effective method involves the activation of the carboxylic acid followed by the addition of an ammonia source.

Diagram of the Amidation Workflow:

Caption: Workflow for the amidation of the carboxylic acid.

Detailed Experimental Protocol (EDC/HOBt Coupling):

-

Reaction Setup: Dissolve (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Activation: To the solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq). Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.

-

Ammonia Addition: In a separate flask, prepare a solution of ammonium chloride (NH4Cl, 1.5 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq) in the same solvent. Add this solution dropwise to the activated carboxylic acid mixture.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up and Isolation: After the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO3) solution, and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.

-

Purification: The crude 2,2-Dimethyl-1,3-dioxolane-4-carboxamide can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Physicochemical Properties: An Inferred Profile

Table 1: Physicochemical Properties of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide and its Precursors

| Property | (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid (and its methyl ester) | 2,2-Dimethyl-1,3-dioxolane-4-carboxamide (Inferred) |

| Molecular Formula | C6H10O3 | C6H10O4 (Acid), C7H12O4 (Ester) | C6H11NO3 |

| Molecular Weight | 130.14 g/mol | 146.14 g/mol (Acid), 160.17 g/mol (Ester) | 145.16 g/mol |

| Appearance | Colorless to pale yellow liquid[1] | Likely a white solid (Acid), Colorless liquid (Ester) | Likely a white to off-white solid |

| Boiling Point | 139 °C (lit.) | 70-75 °C/10 mmHg (Ester, lit.) | Expected to be significantly higher than the aldehyde and ester due to hydrogen bonding |

| Melting Point | Not applicable | Not readily available (Acid), Not applicable (Ester) | Expected to be a solid with a defined melting point |

| Solubility | Soluble in common organic solvents | Soluble in polar organic solvents (Acid), Soluble in common organic solvents (Ester) | Likely soluble in polar organic solvents like methanol, ethanol, and DMF; sparingly soluble in nonpolar solvents |

| Spectroscopic Data | 1H NMR, 13C NMR, IR, and MS data are well-documented. | 1H NMR, 13C NMR, IR, and MS data are available for the methyl ester.[2] | Expected 1H NMR would show characteristic amide N-H protons. 13C NMR would show a carbonyl carbon signal for the amide. IR would show characteristic N-H and C=O stretching frequencies. |

Potential Applications in Drug Development and Beyond

The true value of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide lies in its potential as a chiral building block for the synthesis of more complex molecules. The amide functionality serves as a versatile handle for further chemical transformations.

Chiral Intermediate for Bioactive Molecules

The inherent chirality of the molecule, originating from D- or L-glyceraldehyde, makes it an excellent starting material for the enantioselective synthesis of pharmaceuticals. The amide group can be hydrolyzed to the carboxylic acid, reduced to an amine, or participate in various coupling reactions.

Diagram of Potential Synthetic Transformations:

Caption: Potential synthetic transformations of the target carboxamide.

Precursor for Novel Ligands and Catalysts

The dioxolane and amide moieties can act as coordination sites for metal ions. This suggests that 2,2-Dimethyl-1,3-dioxolane-4-carboxamide could serve as a precursor for the synthesis of novel chiral ligands for asymmetric catalysis.

Building Block for Peptidomimetics

The structural similarity of the core to amino acid backbones makes it a potential building block for peptidomimetics. The amide bond can be incorporated into peptide sequences to introduce conformational constraints or novel side chains, which can be valuable in designing enzyme inhibitors or receptor antagonists.

Conclusion: A Call for Exploration

2,2-Dimethyl-1,3-dioxolane-4-carboxamide represents a promising yet under-explored chiral building block. This guide has provided a scientifically grounded framework for its synthesis and has highlighted its potential applications based on the well-documented chemistry of its precursors. It is our hope that this in-depth technical guide will serve as a catalyst for further research into this intriguing molecule, unlocking its full potential in the fields of drug discovery, asymmetric synthesis, and materials science. The self-validating protocols and logical inferences presented herein are intended to provide a solid starting point for any researcher venturing into this area.

References

Sources

discovery and history of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide

An In-depth Technical Guide to the Synthesis and Historical Context of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide and its Chiral Precursors

Introduction: The Significance of the Chiral Dioxolane Scaffold

2,2-Dimethyl-1,3-dioxolane-4-carboxamide belongs to a class of chiral heterocyclic compounds that have become indispensable in modern organic synthesis. While the history of this specific carboxamide is not extensively documented as a standalone entity, its importance is intrinsically linked to its chiral precursors: (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde and the corresponding carboxylic acid. These molecules are renowned as versatile chiral building blocks, providing a robust platform for the stereocontrolled synthesis of complex molecular architectures.[] This guide will delve into the historical context of these foundational precursors, provide detailed synthetic protocols for arriving at the target carboxamide, and explore its potential applications within the fields of drug discovery and materials science.

The core of this chemical family's utility lies in the 1,3-dioxolane ring system, which serves as a protective group for a 1,2-diol functionality. This structural motif, often derived from readily available chiral molecules like glyceraldehyde or tartaric acid, allows for the preservation of stereochemistry while other parts of the molecule undergo chemical transformations.[2][3] The discovery and development of these chiral building blocks were pivotal advancements in asymmetric synthesis, enabling chemists to construct enantiomerically pure compounds with high fidelity.[]

PART 1: The Historical Cornerstone – (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde

The discovery and application of (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, also known as (R)-(+)-glyceraldehyde acetonide, marked a significant step forward in the field of chiral synthesis. First synthesized in the latter half of the 20th century, it emerged from research focused on developing reliable chiral auxiliaries and protecting group strategies.[4] Its creation provided chemists with a stable, yet reactive, three-carbon chiral synthon.

The aldehyde's rigid dioxolane ring and well-defined stereocenter make it an ideal starting material for a multitude of stereoselective reactions, including nucleophilic additions, condensations, and cycloadditions.[] This has cemented its role in the total synthesis of complex natural products and pharmaceuticals.

Key Applications in Drug Development

A prominent example of its application is in the synthesis of Gemcitabine , an anti-tumor drug used in the treatment of various cancers, including advanced pancreatic cancer.[5] The carboxaldehyde serves as a key synthetic intermediate, highlighting the industrial and medicinal relevance of this chiral building block.[5] Its utility extends to the synthesis of diverse bioactive molecules and in the development of novel enantioselective ligands and catalysts.[][5]

PART 2: Synthesis of 2,2-Dimethyl-1,3-dioxolane-4-carboxamide

The synthesis of the target carboxamide is a multi-step process that begins with a suitable chiral precursor. The most logical and well-documented pathway involves the oxidation of 2,2-dimethyl-1,3-dioxolane-4-methanol (solketal) to the corresponding carboxylic acid, followed by amidation.

Visualizing the Synthetic Workflow

Caption: Synthetic pathway from solketal to 2,2-dimethyl-1,3-dioxolane-4-carboxamide.

Step 1: Oxidation to 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid

This protocol is based on a documented ruthenium-catalyzed oxidation method, which offers high efficiency under mild conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, combine 2,2-dimethyl-1,3-dioxolane-4-methanol (1.0 eq) with a solvent mixture of acetonitrile and water (e.g., 2:1 v/v).[6]

-

Catalyst and Reagents: To the stirred solution, add ruthenium(III) chloride (RuCl₃, catalytic amount), potassium carbonate (K₂CO₃, approx. 3.0 eq), trichloroisocyanuric acid (TCCA, stoichiometric amount), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).[6]

-

Reaction Conditions: Stir the reaction mixture vigorously at room temperature for approximately 3 hours.[6] Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.[6] The product can be further purified by column chromatography if necessary.

Step 2: Amidation to 2,2-Dimethyl-1,3-dioxolane-4-carboxamide

This step employs a standard and reliable method for converting a carboxylic acid into a primary amide via an acyl chloride intermediate.

Experimental Protocol:

-

Acyl Chloride Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid (1.0 eq) in a dry, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add thionyl chloride (SOCl₂) (approx. 1.2-1.5 eq) dropwise. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the acyl chloride C=O stretch).

-

Ammonia Addition: Cool the reaction mixture back to 0 °C. Slowly and carefully add an excess of concentrated aqueous ammonium hydroxide (NH₄OH) or bubble ammonia gas through the solution. This step is highly exothermic and should be performed with caution.

-

Workup and Extraction: Stir the mixture for an additional hour. Dilute with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude 2,2-dimethyl-1,3-dioxolane-4-carboxamide can be purified by recrystallization or column chromatography.

PART 3: Physicochemical Properties and Data

A summary of the key physicochemical properties of the target compound and its primary precursors is provided below for easy reference.

| Property | 2,2-Dimethyl-1,3-dioxolane-4-methanol | (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid |

| CAS Number | 100-79-8 | 15186-48-8 | 5736-06-1 |

| Molecular Formula | C₆H₁₂O₃ | C₆H₁₀O₃ | C₆H₁₀O₄ |

| Molecular Weight | 132.16 g/mol | 130.14 g/mol | 146.14 g/mol |

| Appearance | Clear colourless liquid[7] | Colorless to pale yellow oily liquid[4][8] | Solid/Oil |

| Boiling Point | 192-193 °C | 139 °C (lit.) | Not readily available |

| Density | 1.06 g/mL | 1.045 g/mL at 25 °C (lit.) | Not readily available |

| Refractive Index | n20/D 1.446 | n20/D 1.454 (lit.) | Not readily available |

PART 4: Potential Applications and Future Outlook

While specific applications for 2,2-dimethyl-1,3-dioxolane-4-carboxamide are not widely reported, its structure suggests potential utility in several areas of chemical and pharmaceutical research.

-

Drug Discovery: The carboxamide functional group is a common feature in many pharmaceutical agents due to its ability to form hydrogen bonds and its metabolic stability. The chiral dioxolane moiety could be incorporated into novel drug candidates to control stereochemistry and modulate pharmacokinetic properties. The compound could serve as a chiral fragment in fragment-based drug design (FBDD) campaigns.

-

Polymer and Materials Science: Carboxamide-containing molecules can be used as monomers for the synthesis of polyamides. The incorporation of the chiral dioxolane unit could lead to the development of novel chiral polymers with unique properties for applications in enantioselective separations or as chiral stationary phases in chromatography.

-

Asymmetric Synthesis: The amide could potentially be used as a chiral ligand or auxiliary in metal-catalyzed asymmetric reactions, leveraging the stereochemical information encoded in its structure to induce enantioselectivity in chemical transformations.

The future exploration of this and similar chiral carboxamides will likely depend on the specific synthetic challenges and the demand for novel chiral building blocks in targeted therapeutic areas and advanced materials.

Conclusion

The story of 2,2-dimethyl-1,3-dioxolane-4-carboxamide is fundamentally a story about the power of its precursors. The discovery and widespread adoption of chiral synthons like (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde have revolutionized the practice of asymmetric synthesis, enabling the creation of complex, life-saving medicines and innovative materials. While the carboxamide itself may not have a storied history, it represents a readily accessible derivative within this critically important family of molecules. The synthetic pathways detailed in this guide provide a clear and reliable route to its production, opening the door for its potential application and further investigation by researchers and drug development professionals.

References

- Alfa Chemistry. (n.d.). CAS 15186-48-8 (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.

- ChemicalBook. (2025, July 24). 2,2-DiMethyl-1,3-dioxolane-4-carboxylic acid.

- Guidechem. (n.d.). (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde 15186-48-8 wiki.

- Guidechem. (2023, February 7). What is the application of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde?.

- BOC Sciences. (n.d.). CAS 15186-48-8 (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.

- MDPI. (2023, May 1). New Chemistry of Chiral 1,3-Dioxolan-4-Ones.

- Sigma-Aldrich. (n.d.). (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.

- Nurieva, E.R., Borisova, Y.G., Raskildina, G.Z., Sultanova, R.M., & Zlotsky, S.S. (2024). Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). Russian Journal of General Chemistry, 94(6), 664-690.

- Caglayan, C., et al. (2014). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 19(9), 13689-13705.

- ChemicalBook. (2026, January 13). 2,2-Dimethyl-1,3-dioxolane-4-methanol.

Sources

- 2. Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review) - Nurieva - Russian Journal of General Chemistry [hum-ecol.ru]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2,2-DiMethyl-1,3-dioxolane-4-carboxylic acid | 5736-06-1 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]